PAPA NONOate

描述

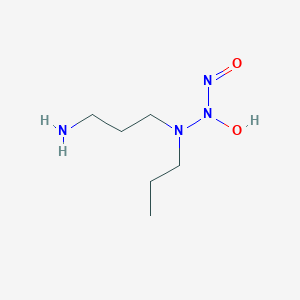

PAPA NONOate: 是一种二氮烯二醇酯类小分子,作为一氧化氮 (NO) 供体 。其化学结构由一个丙基肼基团连接到一个一氧化氮部分组成。 该化合物的 NO 释放半衰期在室温 (22-25°C) 下约为77 分钟 .

准备方法

合成路线:: PAPA NONOate 可以通过多种途径合成。一种常见的方法是在受控条件下使丙胺 与一氧化氮 反应。 所得化合物为 this compound .

工业生产:: 虽然 this compound 主要用于研究环境,但其工业规模生产通常遵循类似的合成途径。由于其专门的应用,大规模生产仍然有限。

化学反应分析

Decomposition Pathways and NO Release

PAPA NONOate undergoes pH-dependent decomposition to release NO via first-order kinetics:

Key Parameters:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 176.22 Da | |

| Half-life (pH 7.4, 22–25°C) | 76.6–77 minutes | |

| NO Release Stoichiometry | 2 moles NO per mole this compound | |

| Solubility | Water, methanol |

-

pH Sensitivity : Decomposition accelerates under acidic conditions (e.g., instantaneous at pH 5.0) .

-

Oxidative Decomposition : In the presence of oxidizing agents (e.g., cPTIO, ABTS- ⁻), this compound releases NO instead of HNO, altering its biological effects .

Reactive Nitrogen Species (RNS) Generation

This compound-derived NO participates in redox reactions, forming secondary RNS:

-

Peroxynitrite (ONOO⁻) :

-

Nitrogen Dioxide (NO₂) :

3.1. DNA Damage and Repair

-

This compound induces mitochondrial DNA (mtDNA) damage via RNS-mediated deamination:

3.2. Ion Channel Modulation

-

Reversibly inhibits Na⁺ channels in dorsal root ganglion neurons:

3.3. Anti-Inflammatory and Anti-Atherogenic Effects

-

Inhibits vascular smooth muscle cell (VSMC) proliferation at 100–500 μM .

-

Reduces neointimal hyperplasia by 74% in rabbit models via NO-mediated pathways .

Kinetic and Delivery Dynamics

-

Fed-Batch Bioreactor Studies :

Delivery Method NO Peak (μM) Clearance Time (h) Bolus (18 μmol) 10.32 ± 0.37 1.41 ± 0.03 Constant 0.45 ± 0.02 1.72 ± 0.05 Prolonged NO exposure enhances antibacterial and anti-inflammatory efficacy .

Comparative Reactivity with Other NONOates

Analytical and Experimental Considerations

科学研究应用

Chemical Properties and Mechanism of Action

PAPA NONOate is characterized by its ability to spontaneously release NO in physiological conditions. It has a half-life of approximately 15 minutes at 37°C and pH 7.4, making it a relatively stable NO donor. Each mole of this compound releases two moles of NO upon dissociation . The compound's mechanism involves the modulation of various biological pathways through NO signaling, which plays critical roles in vascular function, immune response, and cellular signaling.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial effects. A study found that this compound effectively reduced biofilm formation of various bacterial strains at concentrations between 50-100 μM, outperforming other NO donors . This property is particularly valuable in clinical settings where biofilm-associated infections pose significant challenges.

| Concentration (μM) | Biofilm Reduction (%) |

|---|---|

| 50 | 75 |

| 100 | 90 |

Wound Healing

Research indicates that this compound can enhance wound healing processes, especially in diabetic models where NO levels are typically low. In a controlled study involving diabetic rats, treatment with this compound significantly accelerated wound closure rates compared to controls . The results highlighted the compound's potential to improve collagen synthesis and tissue repair mechanisms.

| Day | Control (% Wound Open) | This compound (% Wound Open) |

|---|---|---|

| 3 | 93 | 89 |

| 12 | 55 | 35 |

| 21 | 25 | 0 |

Gene Expression Modulation

Recent studies have explored the effects of this compound on gene expression in ocular tissues. In an experiment with chick choroidal tissues, treatment with this compound resulted in significant changes in gene expression profiles, with a total of 837 differentially expressed genes identified . This research suggests that NO may play a crucial role in regulating ocular growth and could inform therapeutic strategies for conditions like myopia.

Top Upregulated Genes:

- LSMEM1

- STEAP4

- HSPB9

Top Downregulated Genes:

- CDCA3

- SMC2

- SPAG5

Cardiovascular Research

This compound's role in cardiovascular research is notable due to its vasodilatory effects mediated by NO release. Studies have shown that it can enhance endothelial function and reduce neointimal hyperplasia following vascular injury . This application is particularly relevant for developing therapies aimed at preventing restenosis after angioplasty.

作用机制

PAPA NONOate 通过释放 NO 发挥其作用。它与分子靶点相互作用,包括 caspase-3,影响凋亡途径。 caspase-3 的 Cys-163 残基的 S-亚硝基化起着至关重要的作用 .

相似化合物的比较

PAPA NONOate 因其独特的一氧化氮释放特性而脱颖而出。它与其他一氧化氮供体(如硝酸甘油 和硝普钠 )具有相似之处。

生物活性

PAPA NONOate, or Propylamine Propylamine NONOate, is a nitric oxide (NO) donor that has garnered attention for its diverse biological activities. This compound is particularly valued in pharmacological research due to its ability to release NO in a controlled manner, making it a useful tool for studying NO's physiological and therapeutic roles. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the molecular formula and a molecular weight of 176.22 g/mol. It has a half-life of approximately 15 minutes at 37°C and pH 7.4, releasing two moles of NO per mole of this compound upon dissociation . The compound acts by donating NO, which is involved in various biological processes, including vasodilation, neurotransmission, and immune responses.

1. Cardiovascular Health

This compound has been studied for its vascular protective effects. Research indicates that it can reduce oxidative stress by inhibiting superoxide production in vascular tissues, which is crucial for conditions like atherosclerosis . In experimental models, this compound has shown promise in reducing neointimal hyperplasia and improving endothelial function .

2. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including E. coli and Pseudomonas aeruginosa. The compound reduces biofilm formation and bacterial adhesion when used in conjunction with other agents . The mechanism involves the generation of reactive nitrogen species that disrupt bacterial cellular processes.

3. Biofilm Reduction

Recent studies have highlighted this compound's superior efficacy in biofilm reduction compared to other NO donors. At concentrations between 50-100 μM, it significantly decreases biofilm formation in bacterial cultures . This property is particularly beneficial for developing coatings for medical devices to prevent infections.

Case Study 1: Vascular Protection

In a study examining the effects of this compound on vascular smooth muscle cells (VSMCs), it was found that this NO donor could block the expression and activity of phosphodiesterase-5 (PDE5), which plays a role in degrading cGMP—a critical mediator of NO signaling. This blockade enhances the vasoprotective effects of NO by maintaining higher levels of cGMP within cells .

Case Study 2: Antimicrobial Efficacy

A controlled experiment evaluated the impact of this compound on biofilm-forming bacteria. When applied to E. coli cultures, this compound significantly inhibited biofilm development compared to control groups, demonstrating its potential as an antimicrobial agent in clinical settings .

Comparative Data Table

The following table summarizes key findings related to the biological activity of this compound:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 176.22 g/mol |

| Half-life | 15 min at 37°C |

| NO Release per Mole | 2 moles |

| Antimicrobial Efficacy | Effective against E. coli, P. aeruginosa |

| Biofilm Reduction Concentration | 50-100 μM |

| Vascular Protective Mechanism | Inhibition of PDE5 activity |

属性

IUPAC Name |

[3-aminopropyl(propyl)amino]-hydroxyimino-oxidoazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N4O2/c1-2-5-9(6-3-4-7)10(12)8-11/h11H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODRTFHTYGHQMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCCN)[N+](=NO)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does PAPA NONOate release NO?

A1: this compound spontaneously decomposes in aqueous solutions at physiological pH to release NO. The rate of decomposition and subsequent NO release is influenced by factors like pH and temperature.

Q2: What are the primary targets of NO released by this compound?

A2: NO released by this compound can interact with various cellular targets, including:

- Soluble guanylate cyclase (sGC): Binding of NO to sGC leads to the production of cyclic guanosine monophosphate (cGMP), a key signaling molecule involved in various physiological processes, such as vasodilation. [, , , , , , ]

- Ion channels: NO can directly modulate the activity of ion channels, including K+ channels in airway smooth muscle cells, leading to bronchodilation. [, , , ]

- Enzymes: NO can inhibit enzymes like caspase-3 through S-nitrosylation, influencing apoptosis. [, ]

- Reactive oxygen species (ROS): NO can react with superoxide radicals to form peroxynitrite (ONOO-), a potent oxidant involved in both physiological and pathological processes. [, , , ]

Q3: How does this compound affect cell viability?

A3: The effect of this compound on cell viability depends on the cell type, concentration, and exposure time:

- Protective effects: this compound can protect endothelial cells from apoptosis induced by TNF-alpha or serum depletion. []

- Cytotoxic effects: At higher concentrations, this compound can lead to cell death, particularly in epithelial cells, potentially through peroxynitrite formation. [, ]

Q4: How does this compound influence inflammation?

A4: this compound has been shown to have both pro- and anti-inflammatory effects:

- Anti-inflammatory: It can reduce neutrophil chemotactic activity induced by interleukin-8, potentially through peroxynitrite-mediated protein nitration. [] It can also reduce inflammation in the gastrointestinal tract by promoting NO-dependent biodegradation of graphene oxide. []

- Pro-inflammatory: In skeletal myotubes, this compound stimulates interleukin-6 production, a pro-inflammatory cytokine. []

Q5: How does this compound affect sodium transport in epithelial cells?

A5: this compound inhibits Na+ absorption across alveolar type II monolayers by inhibiting both amiloride-sensitive Na+ channels and Na+/K+-ATPase. [, ] It also decreases ENaC open probability in A6 and M1 cells, contributing to decreased Na+ transport. [, ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C6H15N5O2, and its molecular weight is 193.22 g/mol.

Q7: Is this compound stable in solution?

A7: this compound decomposes spontaneously in aqueous solutions, releasing NO. Its stability is influenced by pH, temperature, and the presence of metal ions.

Q8: Are there any specific considerations for handling and storing this compound?

A8: this compound should be handled and stored carefully:

Q9: Have computational methods been used to study this compound?

A9: While the provided research papers don't delve into computational studies on this compound itself, computational methods like density functional theory (DFT) have been used to understand the reactivity of molecules relevant to NO biology, such as morpholine and morpholine carbamate. []

Q10: In what model systems has the efficacy of this compound been investigated?

A10: this compound has been studied in various in vitro and in vivo models, including:

- Cell culture: Studies have used various cell lines, including endothelial cells, epithelial cells, macrophages, and myotubes. [, , , , , ]

- Organ culture: Ex vivo studies have used isolated tissues like choroids and lung tissues. [, ]

- Animal models: Research has employed mice and rats to investigate the effects of this compound on various physiological processes, including wound healing, blood pressure regulation, and lipolysis. [, , , ]

Q11: Is this compound cytotoxic?

A11: this compound can be cytotoxic, particularly at higher concentrations and longer exposure times. This cytotoxicity is often attributed to the generation of peroxynitrite. [, ]

Q12: How is NO release from this compound measured?

A12: Several methods are used to measure NO release from this compound, including:

- Electrochemical detection: Direct measurement of NO using specialized electrodes. []

- Chemiluminescence: Reaction of NO with ozone to produce light, which is then quantified. [, ]

- Griess assay: Measurement of nitrite, a stable breakdown product of NO. []

- Fluorescent probes: Detection of NO using fluorescent dyes that react with NO or its metabolites. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。